

# 3-((trimethylsilyl)ethynyl)aniline CAS number 110598-30-6

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## Compound of Interest

Compound Name: 3-((Trimethylsilyl)ethynyl)aniline

Cat. No.: B1600097

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An In-Depth Technical Guide to **3-((trimethylsilyl)ethynyl)aniline** (CAS 110598-30-6):  
Synthesis, Reactions, and Applications in Modern Drug Discovery

## Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecular building block is measured by its versatility, reliability in key transformations, and its ability to grant access to novel chemical space. By these metrics, **3-((trimethylsilyl)ethynyl)aniline** (CAS No. 110598-30-6) emerges as a preeminent reagent. Its architecture thoughtfully combines three critical functional motifs: an aniline core, providing a versatile handle for amide bond formation, diazotization, or Buchwald-Hartwig amination; a rigid ethynyl linker, crucial for orienting molecular fragments in defined three-dimensional space; and a trimethylsilyl (TMS) protecting group, which masks the reactive terminal alkyne, ensuring chemoselectivity in multi-step syntheses.

The aniline moiety itself is a well-established pharmacophore, but it is also recognized as a "structural alert" in medicinal chemistry, with a known propensity for metabolic bioactivation.<sup>[1]</sup> This duality makes **3-((trimethylsilyl)ethynyl)aniline** not just a building block, but a strategic tool for investigating structure-activity relationships (SAR) and structure-property relationships (SPR) while navigating the complex challenges of drug metabolism and safety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and

synthesis to its pivotal reactions and applications, grounding all protocols and claims in established scientific literature.

## Physicochemical Properties and Safe Handling

A thorough understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting. **3-((trimethylsilyl)ethynyl)aniline** is typically a colorless to light yellow liquid, and its stability is contingent on proper storage, ideally under an inert atmosphere to prevent oxidation of the aniline group.[2]

**Table 1: Core Physicochemical Data**

Property	Value	Source(s)
CAS Number	110598-30-6	[3][4][5]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NSi	[2][3]
Molecular Weight	189.33 g/mol	[2][3][6]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	~128 °C; 120 °C at 0.1 mmHg	[2]
Density	0.94 g/mL at 25 °C	
SMILES	C(C)C#Cc1ccccc(N)c1	[3]
InChI Key	UMDLPUJBLHKTSG- UHFFFAOYSA-N	[7]
Storage Conditions	2–8 °C or -20°C, under inert gas (Nitrogen or Argon)	[2][3]

**Safety & Handling:** Safety data sheets (SDS) classify **3-((trimethylsilyl)ethynyl)aniline** as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8][9]

Core Handling Protocol:

- Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.

- Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.[8]
- Inert Atmosphere: For transfers and reactions, use of an inert atmosphere (nitrogen or argon) is highly recommended to protect the electron-rich aniline from slow air oxidation.
- Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.[9]

## Synthesis: The Sonogashira Coupling Pathway

The most direct and widely adopted method for synthesizing **3-((trimethylsilyl)ethynyl)aniline** is the Sonogashira cross-coupling reaction.[10] This Nobel Prize-winning transformation is exceptionally reliable for forming C(sp<sup>2</sup>)–C(sp) bonds, making it ideal for coupling aryl halides with terminal alkynes. The choice of 3-haloaniline is critical; while 3-bromoaniline can be used, 3-idoaniline is often preferred due to the greater reactivity of the C-I bond, which typically allows for milder reaction conditions and lower catalyst loadings.[10]

**Figure 1:** General scheme for the Sonogashira coupling synthesis.

## Detailed Experimental Protocol: Synthesis from 3-Iodoaniline

This protocol is a representative procedure adapted from established methodologies.[11][12]

### Materials:

- 3-Iodoaniline (1.0 eq)
- Trimethylsilylacetylene (TMSA) (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>) (0.02 eq)
- Copper(I) iodide (CuI) (0.04 eq)
- Triethylamine (Et<sub>3</sub>N) (3.0 eq)
- Anhydrous Tetrahydrofuran (THF)

**Procedure:**

- **Setup:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodoaniline (1.0 eq),  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.02 eq), and  $\text{CuI}$  (0.04 eq).
- **Inert Atmosphere:** Seal the flask with septa, and evacuate and backfill with dry nitrogen or argon three times. This step is critical to prevent oxidation of the palladium(0) species, which is the active catalyst.
- **Solvent & Reagent Addition:** Under a positive pressure of nitrogen, add anhydrous THF via syringe, followed by triethylamine. Stir the resulting slurry for 10 minutes at room temperature.
- **TMSA Addition:** Add trimethylsilylacetylene dropwise via syringe. A color change (often to a dark brown or black) is typically observed.
- **Reaction:** Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-iodoaniline starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues and amine salts. Rinse the pad with ethyl acetate.
- **Extraction:** Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the product as a light yellow oil.

**Causality Behind Experimental Choices:**

- **Palladium/Copper Synergy:** The reaction proceeds via two interconnected catalytic cycles. [10] The palladium cycle involves oxidative addition of the aryl halide to  $\text{Pd}(0)$ , while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the  $\text{Pd}(0)$  catalyst.

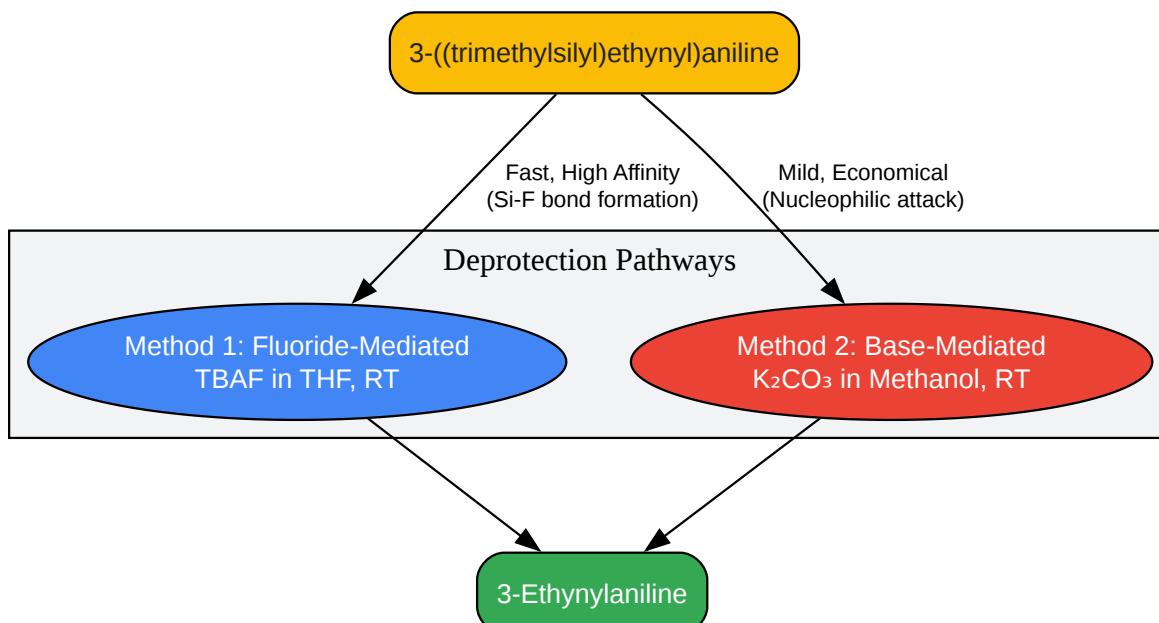
- Amine Base: Triethylamine serves a dual purpose. It stoichiometrically scavenges the HI produced during the reaction, preventing side reactions. It also acts as a ligand and solvent, facilitating the catalytic cycles.[10]
- Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the reaction.

## Key Chemical Transformations: Unleashing Synthetic Potential

The true utility of **3-((trimethylsilyl)ethynyl)aniline** lies in the orthogonal reactivity of its functional groups. The TMS group allows the aniline to be modified without interference from the alkyne, and once those modifications are complete, the TMS group can be selectively removed to reveal a terminal alkyne ready for further coupling or cyclization reactions.

### A. TMS Deprotection: Gateway to the Terminal Alkyne

The silicon-carbon bond of the TMS-alkyne is robust enough to withstand many reaction conditions but can be cleaved selectively when desired. The two most common methods rely on either a fluoride source or a mild base.[13]



[Click to download full resolution via product page](#)**Figure 2:** Comparison of primary TMS deprotection methodologies.

Protocol 1: Fluoride-Mediated Deprotection (TBAF) This method is highly efficient due to the exceptionally high bond energy of the Si-F bond, which provides a strong thermodynamic driving force.[14]

- Dissolve **3-((trimethylsilyl)ethynyl)aniline** (1.0 eq) in anhydrous THF.
- Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 30-60 minutes.
- Monitor by TLC until the starting material is consumed.
- Quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify by column chromatography to yield 3-ethynylaniline.
- Insight: While effective, the workup can be complicated by the presence of TBAF salts. A silica plug filtration prior to full chromatography can be beneficial.[15]

Protocol 2: Base-Mediated Deprotection ( $\text{K}_2\text{CO}_3$ /MeOH) This is a milder, more economical alternative, suitable for substrates that might be sensitive to fluoride ions.[13][16]

- Dissolve **3-((trimethylsilyl)ethynyl)aniline** (1.0 eq) in methanol.
- Add anhydrous potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 eq).
- Stir the suspension vigorously at room temperature for 1-3 hours.
- Monitor by TLC. If the reaction is sluggish, a small amount of water can be added.
- Once complete, filter off the  $\text{K}_2\text{CO}_3$  and rinse with methanol.

- Concentrate the filtrate under reduced pressure.
- Redissolve the residue in ethyl acetate, wash with water and brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate to give 3-ethynylaniline.
- Insight: This method is often preferred in large-scale synthesis due to the low cost of reagents and the straightforward, non-emulsive workup.

## Applications in Drug Discovery: A Strategic Building Block

The deprotected product, 3-ethynylaniline, is a valuable intermediate in the synthesis of numerous biologically active molecules, most notably kinase inhibitors used in oncology.<sup>[6]</sup> The aniline provides an attachment point for a core scaffold, while the ethynyl group serves as a vector to probe a specific region of a protein's binding pocket.

**Case Study: Scaffolding for Kinase Inhibitors** Many modern kinase inhibitors, such as the BCR-ABL inhibitor Ponatinib and the EGFR inhibitor Erlotinib, feature an aniline or related amine linked to a heterocyclic core, with an ethynyl group extending from the aromatic ring.<sup>[6][17]</sup> This structural motif is accessed directly from intermediates like 3-ethynylaniline.



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**Figure 3:** Logical workflow for the use of **3-((trimethylsilyl)ethynyl)aniline** in constructing a complex molecule.

This workflow highlights the strategic importance of the TMS protecting group. The aniline's nucleophilicity is first used to connect to a core scaffold (Step 1). With the core in place, the alkyne is unmasked (Step 2) and can then be used in a second key bond-forming reaction, such as another Sonogashira coupling, to introduce the final piece of the pharmacophore (Step 3). This modular approach provides chemists with immense flexibility to rapidly generate libraries of analogues for SAR studies.

## Conclusion

**3-((trimethylsilyl)ethynyl)aniline** is far more than a simple chemical reagent; it is a masterfully designed building block that embodies key principles of modern synthetic strategy: protection, orthogonality, and modularity. Its reliable synthesis via Sonogashira coupling and the straightforward, selective deprotection of its TMS group provide researchers with a robust entry point to the valuable 3-ethynylaniline scaffold. For professionals in drug discovery, this compound is an indispensable tool for the construction of complex molecular architectures, enabling the systematic exploration of chemical space in the quest for safer and more effective medicines.

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